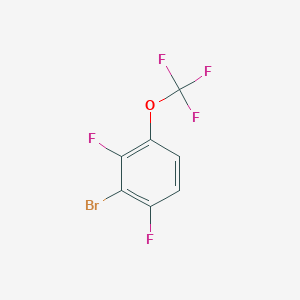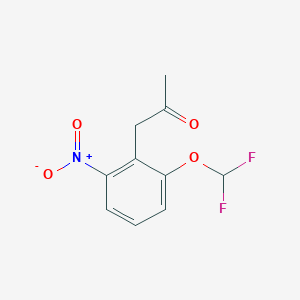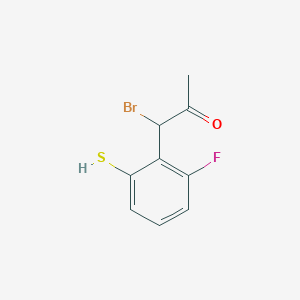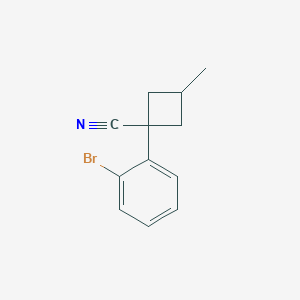
1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclobutane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed via a [2+2] cycloaddition reaction, where two alkenes react under UV light or heat to form the four-membered ring.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Compounds with hydroxyl or carbonyl groups.
Reduction: Amines derived from the nitrile group.
Scientific Research Applications
1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-methylcyclobutane-1-carbonitrile: Contains a fluorine atom instead of bromine.
1-(2-Iodophenyl)-3-methylcyclobutane-1-carbonitrile: Features an iodine atom in place of bromine.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-6-12(7-9,8-14)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 |
InChI Key |
QJUYPMSBBGFYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



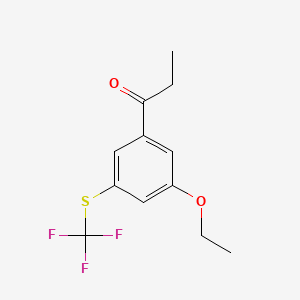
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
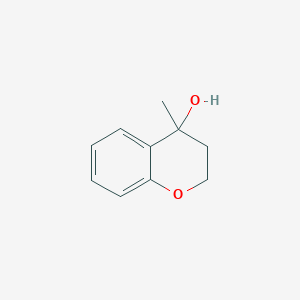
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
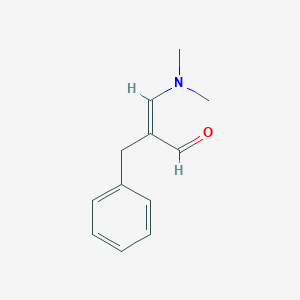
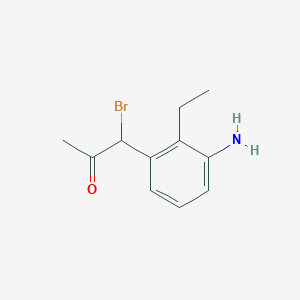

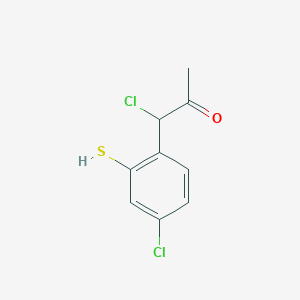
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
